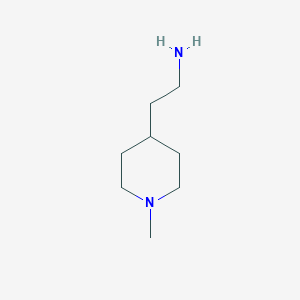

2-(1-Methylpiperidin-4-yl)ethanamine

Description

The exact mass of the compound 2-(1-Methylpiperidin-4-yl)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(1-Methylpiperidin-4-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Methylpiperidin-4-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylpiperidin-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10-6-3-8(2-5-9)4-7-10/h8H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJXAMMGTSTBLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567487 | |

| Record name | 2-(1-Methylpiperidin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20845-38-9 | |

| Record name | 2-(1-Methylpiperidin-4-yl)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20845-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Methylpiperidin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Methyl-4-piperidinyl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(1-Methylpiperidin-4-yl)ethanamine" CAS number 20845-38-9

This guide provides an in-depth technical analysis of 2-(1-Methylpiperidin-4-yl)ethanamine (CAS 20845-38-9), a critical intermediate in the synthesis of neuroactive pharmaceuticals and sigma receptor ligands.

CAS Number: 20845-38-9 Synonyms: 4-(2-Aminoethyl)-1-methylpiperidine; [2-(1-Methylpiperidin-4-yl)ethyl]amine Molecular Formula: C₈H₁₈N₂ Molecular Weight: 142.24 g/mol

Executive Summary

2-(1-Methylpiperidin-4-yl)ethanamine is a "privileged scaffold" in medicinal chemistry, serving as a versatile linker that connects a lipophilic piperidine headgroup—essential for binding to G-protein coupled receptors (GPCRs)—to various aromatic pharmacophores. Its structural geometry allows it to span the "aromatic gorge" of acetylcholinesterase (AChE) or penetrate the hydrophobic pockets of Sigma-1 (

This guide details the compound's physicochemical profile, validated synthetic pathways, and its application in developing ligands for neurodegenerative and oncological indications.

Physicochemical Profile & Handling

Understanding the physical behavior of this amine is prerequisite to its use in multi-step synthesis.

Key Properties Table

| Property | Value | Technical Note |

| Appearance | Colorless to pale yellow liquid | Oxidizes/darkens upon air exposure; store under Argon. |

| Boiling Point | 182–185 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |

| Density | 0.895 g/mL | Slightly less dense than water; forms the upper layer in aqueous extractions unless chlorinated solvents are used. |

| pKa (Predicted) | ~10.4 (primary amine) | Highly basic. Will form stable dihydrochloride salts (hygroscopic). |

| Solubility | Miscible in water, EtOH, DCM | Use basic extraction (pH > 12) to recover free base from aqueous residues. |

Safety & Handling (SDS Summary)

-

Hazards: Corrosive (Category 1B). Causes severe skin burns and eye damage.

-

Storage: Hygroscopic and air-sensitive. Store at 2–8°C under inert atmosphere (N₂ or Ar).

-

Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.

Validated Synthetic Pathways

The synthesis of CAS 20845-38-9 typically proceeds from 1-methyl-4-piperidone , a widely available precursor. Two primary routes are employed depending on the required scale and purity.

Route A: The Horner-Wadsworth-Emmons (HWE) Strategy

This route is preferred for medicinal chemistry applications due to high regioselectivity and ease of purification.

Step 1: Olefination

Reaction of 1-methyl-4-piperidone with diethyl cyanomethylphosphonate in the presence of a base (NaH or KOtBu) yields the

-

Mechanism:[1][2][3] The phosphonate carbanion attacks the ketone, forming an intermediate oxaphosphetane which collapses to the alkene.

Step 2: Reduction Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (LiAlH₄) reduces both the alkene and the nitrile to the saturated primary amine.

Route B: The Knoevenagel-Doebner Condensation

A classical route suitable for bulk scale-up but often requiring more rigorous purification.

-

Condensation: 1-Methyl-4-piperidone + Cyanoacetic acid

(Decarboxylation) -

Reduction: Hydrogenation yields the target ethanamine.

Visualization of Synthesis (Route A)

Caption: Figure 1. Synthesis of 2-(1-Methylpiperidin-4-yl)ethanamine via Horner-Wadsworth-Emmons olefination followed by catalytic hydrogenation.

Medicinal Chemistry Applications

This compound acts as a critical building block in two major therapeutic areas: Neuropharmacology and Oncology .

Sigma-1 ( ) Receptor Ligands

The 4-(2-aminoethyl)piperidine moiety is a pharmacophore designed to interact with the "bulk tolerance" region of the

-

Mechanism: The basic nitrogen of the piperidine ring forms an electrostatic interaction with Asp126 in the receptor binding pocket. The ethyl linker positions the aromatic tail (attached to the primary amine) into a hydrophobic sub-pocket.

-

Research Utility: Ligands derived from this scaffold are currently being investigated for antiproliferative activity in prostate and lung cancer models (e.g., DU145 cell lines).

Muscarinic & Acetylcholinesterase (AChE) Inhibitors

In the design of dual-binding AChE inhibitors (for Alzheimer's disease), this scaffold serves as a surrogate for the choline substrate.

-

Structural Logic: The 1-methylpiperidine mimics the quaternary ammonium of acetylcholine, binding to the Catalytic Anionic Site (CAS) , while the ethylamine chain links to an aromatic group targeting the Peripheral Anionic Site (PAS) .

Experimental Protocol: Amide Coupling

Standard protocol for attaching this amine to a carboxylic acid pharmacophore.

-

Activation: Dissolve the carboxylic acid (1.0 equiv) in dry DMF. Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 15 min at RT.

-

Coupling: Add 2-(1-Methylpiperidin-4-yl)ethanamine (1.0 equiv) dropwise.

-

Reaction: Stir at RT for 4–12 hours under N₂. Monitor via LC-MS (Target mass = Acid MW + 142.24 - 18).

-

Workup: Dilute with EtOAc, wash with sat. NaHCO₃ and brine. Dry over Na₂SO₄.

-

Validation:

H NMR should show the disappearance of the ethylamine

References

-

PubChem. (n.d.).[4][5][6] Compound Summary: 2-(1-Methylpiperidin-4-yl)ethanamine (CAS 20845-38-9). National Library of Medicine.[4] Retrieved January 30, 2026, from [Link]

- Maier, J., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as Sigma-1 Receptor Ligands.ChemMedChem, 12(3), 234-249. (Demonstrates the use of this specific scaffold in sigma receptor drug discovery).

-

Fakhraian, H., & Riseh, M. B. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.[7]Organic Preparations and Procedures International, 40(2). (Provides context on the synthesis of related piperidine precursors).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 4. 2-[1-(Furan-2-ylmethyl)piperidin-4-yl]ethanamine | C12H20N2O | CID 17221549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Indoramin | C22H25N3O | CID 33625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(-2-Phenethyl)-4-phenyl-4-acetoxypiperidine | C21H25NO2 | CID 60977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

"2-(1-Methylpiperidin-4-yl)ethanamine" IUPAC name

An In-depth Technical Guide to 2-(1-Methylpiperidin-4-yl)ethanamine

Executive Summary

2-(1-Methylpiperidin-4-yl)ethanamine is a bifunctional organic compound featuring a saturated N-methylpiperidine heterocycle and a primary alkylamine side chain. This unique structural arrangement makes it a highly valuable and versatile building block in modern medicinal chemistry and drug development. The piperidine moiety is a privileged scaffold, frequently incorporated into centrally active agents to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for oral bioavailability and blood-brain barrier penetration. This guide provides a comprehensive overview of the compound's chemical identity, a robust and validated synthetic protocol, key applications as a pharmaceutical intermediate, and essential safety and handling procedures. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this molecule in the synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the cornerstone of its effective application in research and development. This section outlines the key identifiers and physicochemical characteristics of 2-(1-Methylpiperidin-4-yl)ethanamine.

Nomenclature and Identification

-

IUPAC Name: 2-(1-Methylpiperidin-4-yl)ethanamine

-

Common Synonyms: 1-Methyl-4-(2-aminoethyl)piperidine

-

CAS Number: 20845-38-9[1]

Structural and Molecular Data

The structural attributes of 2-(1-Methylpiperidin-4-yl)ethanamine are summarized in the table below. The presence of a tertiary amine within the piperidine ring and a primary amine on the ethyl side chain dictates its chemical reactivity and utility as a synthetic intermediate.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂ | [1][2] |

| Molecular Weight | 142.24 g/mol | [1][2] |

| Appearance | Solid | [2] |

| SMILES String | CN1CCC(CC1)CCN | [2] |

| InChI Key | IKJXAMMGTSTBLQ-UHFFFAOYSA-N | [2] |

| InChI String | 1S/C8H18N2/c1-10-6-3-8(2-5-9)4-7-10/h8H,2-7,9H2,1H3 | [2] |

Synthesis, Purification, and Characterization

The synthesis of 2-(1-Methylpiperidin-4-yl)ethanamine can be efficiently achieved from commercially available starting materials. The following section details a reliable synthetic route, chosen for its high-yield steps and straightforward purification procedures.

Retrosynthetic Analysis and Proposed Pathway

A logical and efficient synthesis commences with 1-methyl-4-piperidone. The strategy involves a two-step sequence: a Knoevenagel-type condensation to introduce a cyanomethyl group, followed by a complete reduction of both the alkene and the nitrile functionalities. This approach is advantageous as it builds the required carbon skeleton and introduces the primary amine in a controlled manner.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system. Successful synthesis of the intermediate (Step 1) and its subsequent conversion to the final product (Step 2) can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis at each stage.

Step 1: Synthesis of (1-Methylpiperidin-4-ylidene)acetonitrile

-

Reactor Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-methyl-4-piperidone (1.0 eq), cyanoacetic acid (1.1 eq), and piperidine (0.2 eq) in toluene (approx. 0.5 M).

-

Reaction: Heat the mixture to reflux. The progress of the reaction is monitored by the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic layer successively with saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by vacuum distillation.

Causality Insight: The use of a Dean-Stark trap is critical. It removes the water byproduct, driving the reversible condensation reaction to completion according to Le Châtelier's principle, thereby maximizing the yield of the desired α,β-unsaturated nitrile intermediate.

Step 2: Synthesis of 2-(1-Methylpiperidin-4-yl)ethanamine

-

Reactor Setup: In a high-pressure hydrogenation vessel, dissolve the crude (1-methylpiperidin-4-ylidene)acetonitrile from Step 1 in methanol saturated with ammonia.

-

Catalyst Addition: Carefully add a catalytic amount of Raney Nickel or Rhodium on Carbon (Rh/C) under an inert atmosphere.

-

Expert Note: The use of ammonia-saturated methanol is crucial. It minimizes the formation of secondary amine side products by preventing the newly formed primary amine from reacting with the intermediate imine.

-

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to the recommended pressure (e.g., 50-100 psi) and stir vigorously at room temperature or with gentle heating.

-

Monitoring: The reaction is complete when hydrogen uptake ceases.

-

Work-up and Isolation: Carefully vent the reactor and filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation to yield the final product.

Analytical Characterization

-

¹H NMR: The proton NMR spectrum should confirm the presence of the N-methyl group (singlet, ~2.2-2.3 ppm), the piperidine ring protons, and the two methylene groups of the ethylamine side chain.

-

¹³C NMR: The carbon spectrum will show distinct signals for all 8 carbon atoms, providing definitive structural confirmation.

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry should show the molecular ion peak [M]+ or [M+H]+ confirming the molecular weight of 142.24 g/mol .

Applications in Medicinal Chemistry and Drug Development

The 2-(1-methylpiperidin-4-yl)ethanamine scaffold is a cornerstone in the design of novel therapeutics, particularly for neurological and psychiatric disorders. Its structural features are leveraged to build molecules with tailored pharmacological profiles.

The Piperidine Scaffold in CNS Drug Design

The piperidine ring is considered a "privileged" structure in medicinal chemistry. Its inclusion in a drug candidate can:

-

Improve Aqueous Solubility: The basic nitrogen atom can be protonated at physiological pH, enhancing water solubility and facilitating formulation.

-

Modulate Lipophilicity: The saturated ring system allows for fine-tuning of the molecule's overall lipophilicity (logP), which is a critical parameter for crossing the blood-brain barrier.

-

Provide a Rigid Scaffold: The ring's conformational rigidity helps to pre-organize appended pharmacophoric groups, leading to higher binding affinity and selectivity for the target receptor or enzyme.

Role as a Versatile Synthetic Intermediate

This compound serves as a key building block for a wide range of pharmacologically active agents. The primary amine provides a reactive handle for introducing various functionalities through amide bond formation, reductive amination, or substitution reactions. This versatility allows for the rapid generation of compound libraries for screening and lead optimization. The piperidine core is integral to several classes of drugs, including analgesics and agents for neurological disorders.[3][4] For example, the related N-benzyl protected version is a crucial intermediate in the synthesis of potential Alzheimer's disease modifying agents and M4 muscarinic receptor antagonists.[5][6]

Caption: Synthetic utility leading to diverse drug classes.

Safety, Handling, and Storage

Proper handling of 2-(1-Methylpiperidin-4-yl)ethanamine is essential to ensure laboratory safety. The compound is classified as acutely toxic if ingested.

Hazard Identification

| Hazard Class | Pictogram | Signal Word | Code | Statement |

| Acute Toxicity, Oral (Category 3) | GHS06 | Danger | H301 | Toxic if swallowed[2] |

Note: Related amine compounds may also cause skin, eye, and respiratory irritation.[7][8]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Dispensing: Avoid generating dust when handling the solid form.

-

First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If ingested, seek immediate medical attention.

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]

-

Incompatibilities: Keep away from strong oxidizing agents.[9]

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric CO₂ and moisture.

References

-

PubChem. (n.d.). 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. Retrieved from [Link]

-

FooDB. (2020). Showing Compound Ethanamine (FDB003242). Retrieved from [Link]

-

Lelas, S., et al. (2001). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Retrieved from [Link]

-

S. Contardi, et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. Retrieved from [Link]

-

Sarkandi, D. N., et al. (2012). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. ResearchGate. Retrieved from [Link]

- Google Patents. (2017). WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

Sources

- 1. 2-(1-Methylpiperidin-4-yl)ethanamine | 20845-38-9 [chemicalbook.com]

- 2. 2-(1-Methylpiperidin-4-yl)ethanamine | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases - Google Patents [patents.google.com]

- 7. 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine | C11H19N3S | CID 3261684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. fishersci.com [fishersci.com]

Technical Monograph: 2-(1-Methylpiperidin-4-yl)ethanamine

[1][2][3]

Part 1: Executive Summary

2-(1-Methylpiperidin-4-yl)ethanamine (CAS 20845-38-9 ) is a diamine scaffold characterized by a piperidine ring N-methylated at position 1 and substituted with an ethylamine chain at position 4.[1] It serves as a vital building block in the synthesis of neuroactive pharmaceuticals, particularly those targeting sigma receptors, acetylcholinesterase, and bradykinin receptors. Its structural duality—possessing both a tertiary ring amine and a primary aliphatic amine—allows for versatile, orthogonal functionalization in drug discovery campaigns.

Part 2: Nomenclature & Chemical Identity

Primary Identifiers

The precise identification of this molecule is essential to distinguish it from its structural isomers (e.g., N-ethyl-N-methyl-piperidin-4-amine).

| Identifier Type | Value |

| CAS Registry Number | 20845-38-9 |

| IUPAC Name | 2-(1-Methylpiperidin-4-yl)ethan-1-amine |

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | 142.24 g/mol |

| SMILES | CN1CCC(CC1)CCN |

| InChI Key | IKJXAMMGTSTBLQ-UHFFFAOYSA-N |

Comprehensive Synonym Analysis

Researchers often encounter this compound under varying names depending on the cataloging system (chemical structure vs. functional group priority).

| Category | Synonyms | Context |

| Structural (IUPAC) | 2-(1-Methylpiperidin-4-yl)ethanamine2-(1-Methyl-4-piperidinyl)ethanamine | Preferred for publications. |

| Substituent-Based | 4-(2-Aminoethyl)-1-methylpiperidine 1-Methyl-4-(2-aminoethyl)piperidine | Common in reagent catalogs; emphasizes the ethylamine chain. |

| Inverted Naming | [2-(1-Methylpiperidin-4-yl)ethyl]amine | Emphasizes the amine functional group.[1] |

| Abbreviated/Code | 1-Methyl-4-PEA (Non-standard) | Informal lab notation. |

Part 3: Structural Analysis & Properties

Physicochemical Profile

-

Basicity (pKa): The molecule is a di-base.

-

Primary Amine (Chain):[2] pKa ≈ 10.5 (Highly basic, nucleophilic).

-

Tertiary Amine (Ring): pKa ≈ 9.8–10.0.

-

Implication: In physiological pH (7.4), both nitrogens are predominantly protonated (dicationic species), influencing its binding affinity to anionic pockets in GPCRs (e.g., 5-HT receptors).

-

-

Conformation: The piperidine ring predominantly adopts a chair conformation . The 4-ethylamino substituent prefers the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens, stabilizing the molecule for receptor docking.

Reactivity Profile

-

Primary Amine: Readily undergoes acylation, alkylation, or reductive amination. It is the primary site for linking to larger pharmacophores.

-

Tertiary Amine: Chemically stable under standard coupling conditions but susceptible to N-dealkylation (via oxidative metabolism) or quaternization if treated with potent alkylating agents (e.g., methyl iodide).

Part 4: Synthesis & Experimental Protocols

Retrosynthetic Logic

The most robust synthesis targets the reduction of the corresponding nitrile precursor. This avoids the selectivity issues inherent in alkylating a polyamine.

Pathway: 1-Methyl-4-piperidone → 1-Methyl-4-(cyanomethyl)piperidine → 2-(1-Methylpiperidin-4-yl)ethanamine

Visualization of Synthesis (Route A)

The following diagram outlines the conversion of the commercially available ketone to the target amine via a Horner-Wadsworth-Emmons (HWE) homologation strategy.

Figure 1: Synthetic pathway via HWE homologation and nitrile reduction.

Detailed Protocol: Nitrile Reduction (Step 3)

Note: This protocol assumes the isolation of the precursor (1-Methylpiperidin-4-yl)acetonitrile.

Reagents:

-

(1-Methylpiperidin-4-yl)acetonitrile (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH₄) (2.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

Methodology:

-

Preparation: In a flame-dried 3-neck flask under Argon atmosphere, suspend LiAlH₄ in anhydrous THF at 0°C.

-

Addition: Dissolve the nitrile precursor in THF and add dropwise to the hydride suspension. The reaction is exothermic; maintain internal temperature <10°C.

-

Reflux: Once addition is complete, warm to room temperature and then reflux for 4–6 hours to ensure complete reduction of the C≡N triple bond.

-

Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), followed by 15% NaOH (1 mL per g), then water (3 mL per g).

-

Isolation: Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

-

Purification: Distill under reduced pressure or convert to the dihydrochloride salt (using HCl/Ether) for crystallization.

Validation:

-

1H NMR (CDCl₃): Look for the disappearance of the alpha-nitrile protons (singlet/doublet ~2.3 ppm) and appearance of the ethylamine triplet (~2.7 ppm).

-

Mass Spec: [M+H]⁺ = 143.2.

Part 5: Applications in Drug Discovery

Pharmacophore Utility

This scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic the distance between a basic nitrogen and an aromatic core found in endogenous neurotransmitters like serotonin and dopamine.

Key Therapeutic Areas

-

Sigma Receptor Ligands: The N-methylpiperidine moiety is a classic binding element for Sigma-1 (σ1) receptors. Derivatives of this amine are explored for neuroprotective effects in Alzheimer's models.

-

Bradykinin B1 Antagonists: Used as the amine component in amide coupling reactions to generate antagonists for inflammatory pain management [1].

-

Acetylcholinesterase (AChE) Inhibitors: The ethylamine chain provides the optimal linker length (approx. 3–4 Å) to span the catalytic gorge of AChE when linked to an aromatic anchor (similar to Donepezil).

Part 6: Safety & Handling (MSDS Highlights)

-

Hazard Classification: Corrosive (Skin Corr. 1B), Acute Toxicity (Oral).

-

Handling: Handle only in a fume hood. The free base is volatile and readily absorbs CO₂ from the air (carbamate formation).

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.

-

Incompatibility: Strong oxidizing agents, acid chlorides, chloroformates.

Part 7: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329795492, 2-(1-Methylpiperidin-4-yl)ethanamine. Retrieved from [Link]

-

Google Patents. Bradykinin B1 receptor antagonists (JP2006526015A). Retrieved from

A Technical Guide to the Spectral Analysis of 2-(1-Methylpiperidin-4-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(1-Methylpiperidin-4-yl)ethanamine is a bifunctional organic molecule featuring a tertiary amine within a piperidine ring and a primary amine in the ethyl side chain. Its structural motifs are prevalent in a wide array of biologically active compounds, making it a valuable intermediate in drug discovery and development. Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such compounds, necessitating a thorough understanding of their spectral characteristics.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS spectral data for 2-(1-Methylpiperidin-4-yl)ethanamine. The analysis is built upon established principles of spectroscopy and comparative data from analogous structures, such as N-methylpiperidine and various substituted piperidines.

Molecular Structure and Predicted Spectroscopic Behavior

A foundational understanding of the molecule's structure is crucial for interpreting its spectral data. The following diagram illustrates the chemical structure and numbering convention used throughout this guide.

Caption: Structure of 2-(1-Methylpiperidin-4-yl)ethanamine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(1-Methylpiperidin-4-yl)ethanamine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent can affect the chemical shifts, particularly of the amine protons.

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| H2, H6 (axial) | ~1.8 - 2.0 | d | 2H | The axial protons are expected to be shielded compared to the equatorial protons. |

| H2, H6 (equatorial) | ~2.8 - 3.0 | d | 2H | The equatorial protons are deshielded due to their spatial relationship with the nitrogen lone pair. |

| H3, H5 (axial) | ~1.2 - 1.4 | m | 2H | Complex multiplicity due to coupling with multiple neighboring protons. |

| H3, H5 (equatorial) | ~1.6 - 1.8 | m | 2H | |

| H4 | ~1.3 - 1.5 | m | 1H | This proton's signal will likely be broad and complex due to multiple couplings. |

| H7 | ~1.4 - 1.6 | q | 2H | |

| H8 | ~2.6 - 2.8 | t | 2H | Deshielded due to the adjacent primary amine group. |

| N-CH₃ | ~2.2 - 2.3 | s | 3H | A characteristic singlet for the N-methyl group. |

| NH₂ | ~1.5 - 3.0 (variable) | br s | 2H | The chemical shift is highly dependent on solvent, concentration, and temperature. The signal may be broad and may exchange with D₂O. |

Note: These are predicted values based on analogous structures and may vary slightly in an experimental setting.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.

-

Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

-

Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A sufficient number of scans is required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C2, C6 | ~55 - 57 | These carbons are adjacent to the tertiary nitrogen. |

| C3, C5 | ~30 - 32 | |

| C4 | ~35 - 37 | The methine carbon of the piperidine ring. |

| C7 | ~38 - 40 | |

| C8 | ~40 - 42 | Adjacent to the primary amine. |

| N-CH₃ | ~46 - 48 | A characteristic signal for the N-methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H stretching of the primary amine (two bands expected).[1][2] |

| 2910 - 2950 | Strong | C-H stretching of the piperidine ring and ethyl chain. |

| 2750 - 2850 | Medium | C-H stretching of the N-CH₃ group. |

| 1590 - 1650 | Medium | N-H bending (scissoring) of the primary amine.[3] |

| 1440 - 1470 | Medium | C-H bending of the CH₂ groups. |

| 1020 - 1250 | Medium to Weak | C-N stretching of the aliphatic amines.[1][3] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is recorded to generate a mass spectrum.

Predicted Mass Spectral Fragmentation

The molecular weight of 2-(1-Methylpiperidin-4-yl)ethanamine is 142.24 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 142 (under EI) or a protonated molecular ion ([M+H]⁺) at m/z 143 (under ESI).

A key fragmentation pathway for piperidine derivatives under EI-MS is alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[4]

Caption: Predicted major fragmentation pathways in EI-MS.

Common Fragment Ions:

-

m/z 98: This prominent peak likely results from the alpha-cleavage at the C4-C7 bond, leading to the loss of the aminoethyl radical (•CH₂CH₂NH₂) and the formation of the stable 1-methyl-1,2,3,4-tetrahydropyridinium cation.

-

m/z 97: Another significant fragment could arise from the loss of an ethylamine radical after ring opening.

-

m/z 58: This fragment could correspond to the [CH₂(CH₂)NH₂]⁺ ion.

-

m/z 44: A fragment corresponding to [CH₂NH₂]⁺.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 2-(1-Methylpiperidin-4-yl)ethanamine. By understanding these expected spectral characteristics, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols and data tables serve as a practical reference for laboratory work, aiding in the efficient and accurate structural confirmation of this and related piperidine derivatives. While predicted data is a powerful tool, it is always recommended to confirm these findings with experimental data obtained from a pure sample.

References

-

PubChem. 2-(1-Methylpiperidin-4-yl)ethanamine. Available at: [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link][5][6][7][8]

-

University of California, Los Angeles (UCLA). IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

LibreTexts Chemistry. Spectroscopy of Amines. Available at: [Link][2]

-

WikiEducator. Infrared spectroscopy (Identifying Compounds or ligands). Available at: [Link][3]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. wikieducator.org [wikieducator.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 6. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 7. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 8. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]

Technical Deep Dive: The 2-(1-Methylpiperidin-4-yl)ethanamine Pharmacophore

Content Type: Technical Whitepaper / Pharmacological Guide Subject: Mechanism of Action & Structural Biology of the 1-Methyl-4-piperidineethanamine Scaffold Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Privileged Scaffold

2-(1-Methylpiperidin-4-yl)ethanamine (CAS: 21285-80-3) is rarely utilized as a standalone therapeutic agent. Instead, it serves as a privileged pharmacophore —a molecular master key used to design high-affinity ligands for G-Protein Coupled Receptors (GPCRs), specifically within the Histaminergic (H3/H4) and Serotonergic (5-HT2A) systems, as well as the Sigma-1 receptor (σ1R) chaperone complex.

For drug development professionals, understanding the Mechanism of Action (MoA) of this scaffold is not about the amine itself, but about how its structural features—the basic piperidine nitrogen, the steric bulk of the N-methyl group, and the flexible ethylamine tail—drive binding kinetics and signal transduction modulation.

Key Pharmacological Targets

| Target System | Interaction Type | Physiological Outcome |

| Histamine H3 Receptor | Antagonist / Inverse Agonist | Disinhibition of neurotransmitter release (ACh, Histamine, DA).[1] |

| Sigma-1 Receptor (σ1R) | Ligand / Chaperone Modulator | Neuroprotection, modulation of ER stress, and Ca2+ signaling. |

| 5-HT2A Receptor | Inverse Agonist | Antipsychotic activity (e.g., as seen in Pimavanserin). |

| AChE | Inhibitor (Dual-acting) | Cognitive enhancement (when coupled with lipophilic moieties). |

Structural Mechanism of Action

The efficacy of this scaffold relies on specific molecular interactions within the receptor binding pocket.

The Ionic Anchor (Aspartate Interaction)

The core MoA is driven by the piperidine nitrogen (pKa ~9–10). At physiological pH, this nitrogen is protonated.

-

Mechanism: The protonated amine forms a critical salt bridge with a conserved aspartate residue in the transmembrane domain of aminergic GPCRs.

-

Specific Example (H3 Receptor): Interaction with Asp114 (3.32) in TM3. This anchors the ligand, allowing the ethylamine tail to extend into the secondary binding pocket.

The N-Methyl "Switch"

The N-methyl group is not merely a substituent; it provides necessary lipophilicity and steric bulk to fit into hydrophobic sub-pockets, distinguishing it from nor-derivatives (unsubstituted nitrogen) which often show lower affinity or poor blood-brain barrier (BBB) penetration.

-

Sigma-1 Specificity: Research indicates that while piperazine variants often lose Sigma-1 affinity, the piperidine core (present in this scaffold) maintains dual H3/σ1R affinity, making it a "warhead" for multi-target drug design [1].

Signaling Pathways & Functional Consequences

The following diagram illustrates the downstream effects when a drug containing this scaffold acts as an H3 Receptor Inverse Agonist .

Visualization: H3R Signal Transduction Blockade

Figure 1: Mechanism of H3R Inverse Agonism. By stabilizing the receptor in an inactive state, the scaffold prevents Gi/o-mediated inhibition of Adenylyl Cyclase, restoring neurotransmitter release.

Experimental Protocols for Validation

To validate the activity of this pharmacophore in a new chemical entity (NCE), the following self-validating screening cascade is recommended.

Protocol: Radioligand Binding Competition Assay (H3R)

Objective: Determine the affinity (

-

Membrane Preparation: Use HEK-293 cells stably expressing human H3R. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

Ligand Selection: Use [

H]-N- -

Non-Specific Binding (NSB): Define NSB using 10

M Thioperamide or Pitolisant . -

Incubation:

-

Mix: 20

g membrane protein + 1 nM [ -

Incubate for 60 mins at 25°C.

-

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding to the filter.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Protocol: Functional cAMP Accumulation Assay

Objective: Distinguish between Antagonist and Inverse Agonist activity.[2]

-

Cell Line: CHO-K1 cells expressing hH3R and a cAMP-response element (CRE) reporter (e.g., Luciferase).

-

Stimulation:

-

For Antagonism: Stimulate cells with an

dose of Histamine. Add Test Compound. Measure reduction in inhibition. -

For Inverse Agonism: Do not add Histamine. Add Test Compound alone. Observe increase in cAMP (luciferase signal) relative to basal levels (constitutive activity).

-

-

Readout: Luminescence quantification.

Visualization: Screening Workflow

Figure 2: Screening cascade for validating 2-(1-Methylpiperidin-4-yl)ethanamine derivatives.

Comparative Pharmacology Data

The following table summarizes how the 1-Methylpiperidin-4-yl scaffold compares to related motifs in terms of receptor affinity (based on aggregated SAR data [1][2]).

| Scaffold Variant | H3R Affinity ( | Sigma-1 Affinity ( | Notes |

| 1-Methylpiperidin-4-yl (Target) | < 10 nM | < 50 nM | Balanced dual activity. High metabolic stability. |

| Piperazine Analog | < 10 nM | > 1000 nM | Loses Sigma-1 affinity; highly H3 selective. |

| Nor-derivative (NH) | > 50 nM | > 200 nM | Reduced affinity due to loss of hydrophobic interaction. |

| N-Benzyl derivative | < 1 nM | < 10 nM | Increases potency but lowers solubility/bioavailability. |

References

-

Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry / ACS Chemical Neuroscience. (2022). Investigates the critical role of the piperidine moiety for dual H3/σ1 receptor activity.[3][4][5]

-

4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors. Molecules. (2020).[6] Details the binding mode of piperidine derivatives including salt bridge formation with Asp114.

-

Pharmacological profile of ACP-103 (Pimavanserin). Journal of Pharmacology and Experimental Therapeutics. (2008).[4] Describes a 5-HT2A inverse agonist utilizing the 1-methylpiperidin-4-yl core.[7]

-

Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives. Chemical Biology & Drug Design. (2015).[8] Demonstrates the anti-inflammatory potential of this scaffold.[5][9][10]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacodynamics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological Activities of Natural Products III - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

"2-(1-Methylpiperidin-4-yl)ethanamine" as a building block in organic synthesis

Strategic Utilization in Medicinal Chemistry & Ligand Design[1]

Executive Summary

In the architecture of bioactive small molecules, the linker region often dictates the difference between a micromolar hit and a nanomolar lead. 2-(1-Methylpiperidin-4-yl)ethanamine (CAS: 21100-62-7) serves as a high-value pharmacophore scaffold, offering a unique combination of a basic cationic center (the

This guide analyzes its critical role in synthesizing Sigma-1 (

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

Understanding the intrinsic properties of this diamine is prerequisite to its successful deployment in synthesis.

| Property | Value / Description | Implications for Synthesis |

| CAS Number | 21100-62-7 | Global identifier for procurement.[1] |

| Formula | MW: 142.24 g/mol .[2] | |

| Basicity ( | The primary amine is more nucleophilic but the piperidine nitrogen dictates solubility.[1] | |

| Boiling Point | ~182°C (760 mmHg) | High boiling point; difficult to remove excess by evaporation. |

| Density | 0.895 g/cm³ | Liquid at RT; handle with gas-tight syringes.[1] |

| Solubility | Miscible in | Excellent for biphasic reactions; requires careful extraction (often requires high pH aqueous phase). |

Strategic Utility: The Pharmacophore Logic

Why choose this specific building block over a simple alkyl amine or a rigid piperazine?

-

The Cationic Anchor: The

-methylpiperidine moiety is a proven bioisostere for protonated tertiary amines found in neurotransmitters.[1] It forms critical salt bridges with Aspartate or Glutamate residues in GPCR binding pockets (e.g., -

Solubility Enhancement: The tertiary amine remains protonated at physiological pH, significantly lowering

and improving the aqueous solubility of otherwise lipophilic drug candidates. -

The "Flexible Tether": The two-carbon (ethyl) linker provides rotational freedom, allowing the attached "warhead" (amide, sulfonamide, or heterocycle) to orient itself into deep hydrophobic pockets without steric clash.

Visualization: Pharmacophore Mapping

The following diagram illustrates how this building block integrates into a receptor binding site.

Figure 1: Pharmacophore mapping showing the dual role of the scaffold: anchoring via the tertiary amine and extending into the binding pocket.[1]

Primary Applications & Case Studies

A. Sigma-1 ( ) Receptor Ligands

Research has demonstrated that 4-(2-aminoethyl)piperidine derivatives possess high affinity for

-

Mechanism: The

-methylpiperidine mimics the basic center of traditional sigma ligands (like haloperidol or pentazocine) but offers improved metabolic stability compared to cyclohexyl analogs.[1] -

Key Result: Derivatives synthesized using this amine showed stronger antiproliferative effects on androgen-negative prostate cancer cells (DU145) than standard ligands NE100 and S1RA [1].[1][3]

B. Dual-Target Analgesics (D3/MOR)

In the design of non-addictive pain management therapies, this scaffold links the pharmacophore for the Dopamine

-

Role: It acts as the spacer that balances the distance between the orthosteric site and the secondary binding pocket, optimizing selectivity over the

receptor [2].

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HBTU Method)

Use this for attaching the building block to carboxylic acid-containing pharmacophores.[1]

Reagents:

-

Carboxylic Acid Substrate (1.0 equiv)[1]

-

HBTU (1.2 equiv)[1]

-

HOBt (0.1 equiv - Critical for preventing racemization)[1]

-

Solvent: Anhydrous DMF or DCM.

Step-by-Step:

-

Activation: Dissolve the carboxylic acid in anhydrous DMF (0.1 M concentration). Add DIPEA and HBTU.[5] Stir at Room Temperature (RT) for 15 minutes. Visual Check: The solution should remain clear or turn slightly yellow.

-

Addition: Add 2-(1-Methylpiperidin-4-yl)ethanamine dropwise.

-

Note: If the amine is stored as a hydrochloride salt, increase DIPEA to 4.0 equiv to ensure free-basing.

-

-

Reaction: Stir at RT for 4–16 hours. Monitor via LC-MS (Look for M+1 peak corresponding to Product).[1]

-

Work-up (Critical):

-

Dilute with EtOAc.

-

Wash 1: Saturated

(removes unreacted acid/HOBt). -

Wash 2: Water (removes DMF).

-

Wash 3: Brine.[5]

-

Self-Validation: If the product is very polar (due to the piperidine), standard extraction may fail. In this case, evaporate DMF and purify directly via Reverse-Phase Flash Chromatography (

column,

-

Protocol B: Reductive Amination

Use this for creating secondary amine linkages with aldehydes.

Reagents:

-

Aldehyde Substrate (1.0 equiv)[1]

-

Sodium Triacetoxyborohydride (

, 1.5 equiv) -

Acetic Acid (catalytic, 1-2 drops)[1]

-

Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step:

-

Imine Formation: Mix aldehyde and amine in DCE under

atmosphere. Add Acetic Acid. Stir for 1 hour. -

Reduction: Add

in one portion. Stir at RT for 12–24 hours. -

Quench: Add saturated aqueous

and stir vigorously for 20 minutes. -

Extraction: Extract with DCM (x3). Dry over

.[5]

Workflow Visualization

The following diagram outlines the decision tree for utilizing this building block.

Figure 2: Synthetic decision tree for derivatizing the primary amine.

Handling, Safety & Stability

-

Toxicity: Classified as Acute Tox. 3 (Oral) . It is harmful if swallowed and causes skin irritation [3].[6]

-

Precaution: Always handle in a fume hood. Double-glove (Nitrile) is recommended.[1]

-

-

Storage: Hygroscopic. Store under inert gas (

or Argon) at 2–8°C. -

Stability: The free base absorbs

from the air to form carbamates over time. Re-distillation or conversion to the HCl salt is recommended for long-term storage.[1]

References

-

Synthesis of Aminoethyl-Substituted Piperidine Deriv

Receptor Ligands with Antiproliferative Properties. Source: ChemMedChem (via NIH/PubMed). URL:[Link] -

Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and

-Opioid (MOR) Receptors Ligands. Source: Journal of Medicinal Chemistry. URL:[Link] -

PubChem Compound Summary: 2-(1-Methylpiperidin-4-yl)ethanamine. Source:[1] National Center for Biotechnology Information. URL:[Link][1]

Sources

- 1. 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine | C11H19N3S | CID 3261684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 957134-48-4|2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine|BLD Pharm [bldpharm.com]

- 5. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor | MDPI [mdpi.com]

- 6. 2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3 | CID 715810 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Synthesis of 2-(1-Methylpiperidin-4-yl)ethanamine

Introduction and Strategic Overview

2-(1-Methylpiperidin-4-yl)ethanamine is a valuable saturated heterocyclic building block in modern medicinal chemistry and drug development. Its structure, featuring a tertiary amine within the piperidine ring and a primary amine on the ethyl side-chain, makes it a versatile scaffold for constructing a wide range of biologically active molecules, including analgesics and central nervous system agents.[1] The strategic placement of these nitrogen atoms allows for differential functionalization, enabling chemists to fine-tune properties such as solubility, basicity, and receptor binding affinity.

This document provides detailed, field-proven protocols for the synthesis of this key intermediate. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify the selection of reagents and conditions, and offer insights into process control and validation. The primary focus will be on a robust and highly efficient reductive amination pathway, with an alternative N-alkylation strategy presented to illustrate orthogonal synthetic design.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals two primary synthetic avenues:

-

C-N Bond Formation (Reductive Amination): Disconnecting the methyl group from the piperidine nitrogen suggests a precursor like 2-(piperidin-4-yl)ethanamine, which can be methylated in a controlled fashion. This is often the most direct and atom-economical approach.

-

Protecting Group Strategy (Selective N-Alkylation): For situations requiring absolute selectivity, a multi-step route involving protection of the primary amine, methylation of the secondary piperidine amine, and subsequent deprotection offers an alternative with exceptional control.

The following sections will detail the practical execution of these strategies.

Preferred Synthetic Route: One-Pot Reductive Amination

This method is favored for its efficiency, operational simplicity, and high yield. The core of this process is the reaction between a secondary amine (the piperidine nitrogen of the precursor) and an aldehyde (formaldehyde) to form an intermediate iminium ion, which is then immediately reduced in situ to the desired tertiary amine.[2][3]

Causality of Reagent Selection

-

Starting Material: 2-(Piperidin-4-yl)ethanamine dihydrochloride is a commercially available and stable salt. It is converted to the free base in situ or prior to the reaction.

-

Methyl Source: An aqueous solution of formaldehyde (formalin) is an inexpensive, highly reactive, and efficient source of the methylene group that, upon reduction, becomes the required methyl group.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. Unlike stronger hydrides like NaBH₄, it is exceptionally mild and chemoselective, readily reducing the transiently formed iminium ion while being slow to react with the formaldehyde starting material.[4] This selectivity is crucial for preventing side reactions and ensuring a clean product profile. The reaction proceeds efficiently in common aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Experimental Workflow Diagram

Caption: Workflow for Reductive Amination Synthesis.

Detailed Protocol: Reductive Amination

Safety First: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Formaldehyde is a suspected carcinogen, and chlorinated solvents are hazardous.

-

Preparation of Free Base: To a round-bottom flask charged with a magnetic stir bar, add 2-(Piperidin-4-yl)ethanamine dihydrochloride (1.0 eq). Suspend the salt in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

-

Cool the suspension in an ice bath (0 °C) and add triethylamine (TEA, 2.2 eq) dropwise. Stir the mixture for 30 minutes at 0 °C, allowing the free base to form. The formation of triethylamine hydrochloride salt will be visible as a precipitate.

-

Iminium Formation: To the stirred suspension, add aqueous formaldehyde (37 wt. %, 1.2 eq) in a single portion.

-

Reduction: Immediately following the formaldehyde addition, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm and ensures a steady reaction rate.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM.[5]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by column chromatography on silica gel. A typical eluent system is a gradient of DCM and methanol, with a small percentage of ammonium hydroxide (e.g., 90:10:1 DCM/MeOH/NH₄OH) to prevent the amine product from streaking on the silica gel.[5]

-

Characterization: Combine the pure fractions, concentrate in vacuo, and characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Equivalents | Molarity/Conc. |

| 2-(Piperidin-4-yl)ethanamine dihydrochloride | 201.14 | 1.0 | - |

| Dichloromethane (DCM) | 84.93 | Solvent | ~0.1 M |

| Triethylamine (TEA) | 101.19 | 2.2 | - |

| Formaldehyde Solution | 30.03 | 1.2 | 37 wt. % in H₂O |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 | - |

Alternative Route: N-Alkylation with Protecting Group Strategy

This multi-step approach provides an alternative when rigorous control over selectivity is paramount, for instance, in the presence of other functional groups sensitive to reductive amination conditions.

Synthetic Rationale

The primary amino group on the ethyl side chain is generally more nucleophilic than the secondary amine of the piperidine ring. Direct methylation with an agent like methyl iodide would likely result in a mixture of products, including methylation at the primary amine and potential over-alkylation to form a quaternary ammonium salt.[6] To circumvent this, we employ an orthogonal protecting group strategy:

-

Protection: The primary amine is selectively protected with a di-tert-butyl dicarbonate (Boc₂O) group.

-

Methylation: The now-unhindered secondary piperidine amine is methylated. The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is an excellent choice for this transformation.

-

Deprotection: The Boc group is removed under acidic conditions to reveal the target primary amine.

Protecting Group Workflow Diagram

Caption: Multi-step synthesis via a protection strategy.

Detailed Protocol: N-Alkylation

Step 1: Boc Protection of the Primary Amine

-

Dissolve 2-(Piperidin-4-yl)ethanamine (1.0 eq) in a suitable solvent such as DCM or THF.

-

Add a base like triethylamine (1.1 eq).

-

Cool the solution to 0 °C and add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Upon completion, concentrate the mixture and purify the residue by column chromatography to isolate the Boc-protected intermediate, tert-butyl (2-(piperidin-4-yl)ethyl)carbamate.[7]

Step 2: N-Methylation of the Piperidine Ring (Eschweiler-Clarke)

-

To the Boc-protected intermediate (1.0 eq), add formic acid (3.0 eq) and aqueous formaldehyde (37 wt. %, 2.5 eq).

-

Heat the mixture to 80-90 °C for 2-4 hours. Causality Note: The heat drives the reaction, which involves the formation of an iminium ion from formaldehyde and the piperidine nitrogen, followed by hydride transfer from formate to reduce it.

-

Cool the reaction mixture, basify with aqueous NaOH to pH > 10, and extract with an organic solvent like ethyl acetate.

-

Dry the organic layer, concentrate, and purify to obtain tert-butyl (2-(1-methylpiperidin-4-yl)ethyl)carbamate.

Step 3: Boc Deprotection

-

Dissolve the methylated intermediate in DCM.

-

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture in vacuo. If HCl was used, the hydrochloride salt of the product is obtained directly. If TFA was used, an aqueous work-up with a base (e.g., NaOH) is required to obtain the free base, followed by extraction.

Safety, Handling, and Storage

-

General Precautions: Always handle chemicals in a fume hood. Use appropriate PPE, including gloves, lab coat, and eye protection.[8]

-

Specific Reagent Hazards:

-

Formaldehyde: Toxic and a suspected carcinogen. Handle with care.

-

Sodium Triacetoxyborohydride: Can release flammable gas on contact with water. Reacts with acid to release acetic acid.

-

Dichloromethane: Volatile and a suspected carcinogen.

-

Triethylamine/Formic Acid: Corrosive. Avoid skin and eye contact.

-

-

Product Handling: The final product is an amine and should be considered corrosive and irritating. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

References

-

ChemRxiv. (n.d.). Preparation of 2-((4-Methylpentan-2-yl)amino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione (6PPD-quinone), an Environment. Retrieved from [Link]

-

MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Synthesis of Amines by Reductive Amination. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

- Google Patents. (n.d.). Piperidine compounds and process for providing such.

- Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof.

- Google Patents. (n.d.). Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.

-

Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

-

ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

-

Wiley Online Library. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

-

Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

European Patent Office. (n.d.). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Google Patents. (n.d.). Process for preparation of high purity n-[2-(diethylamine) ethyl]-5-formyl-2, 4-dimethyl-1h-pyrrole-3-carboxyamide.

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

-

Organic Preparations and Procedures International. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Retrieved from [Link]

-

Huntsman. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as reductant. Retrieved from [Link]

-

PubMed Central. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-(2-Boc-aminoethyl) piperidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. nsel.cee.illinois.edu [nsel.cee.illinois.edu]

Application Note: High-Throughput Analytical Strategies for the Quantification of 2-(1-Methylpiperidin-4-yl)ethanamine

Abstract

This document provides a comprehensive technical guide detailing robust analytical methodologies for the detection and quantification of 2-(1-Methylpiperidin-4-yl)ethanamine. This primary amine is a crucial building block in the synthesis of various pharmaceutical compounds, and its accurate measurement is paramount for ensuring the quality and safety of final drug products.[1] This guide is intended for researchers, analytical scientists, and drug development professionals. It outlines three distinct, yet complementary, analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and High-Performance Liquid Chromatography (HPLC) with UV-Visible or Fluorescence detection after pre-column derivatization. The protocols provided herein are designed to be self-validating systems, offering a starting point for method development and validation in accordance with regulatory expectations.

Introduction: The Analytical Challenge

2-(1-Methylpiperidin-4-yl)ethanamine is a small, polar, and highly basic compound, which presents several analytical challenges. Its lack of a significant chromophore makes direct UV detection insensitive, while its high polarity can lead to poor retention on traditional reversed-phase chromatographic columns. Furthermore, its volatility can be an issue for certain analytical techniques. Therefore, robust and sensitive analytical methods are essential for its accurate quantification in various matrices, from raw materials to final pharmaceutical formulations. The methodologies presented in this guide are designed to address these challenges by leveraging the selectivity of mass spectrometry and the enhanced detection capabilities provided by chemical derivatization.

Physicochemical Properties of 2-(1-Methylpiperidin-4-yl)ethanamine

A thorough understanding of the analyte's physicochemical properties is critical for method development.

| Property | Value | Source |

| Molecular Formula | C8H18N2 | [2] |

| Molecular Weight | 142.24 g/mol | [2] |

| Boiling Point | 182.7±8.0 °C (Predicted) | [2] |

| pKa | 10.43±0.10 (Predicted) | [2] |

| Appearance | Colorless to brown liquid or solid | [2] |

General Analytical Workflow

A generalized workflow for the analysis of 2-(1-Methylpiperidin-4-yl)ethanamine is depicted below. The initial steps of sample preparation are crucial for removing matrix interferences and concentrating the analyte.

Caption: General experimental workflow for the analysis of 2-(1-Methylpiperidin-4-yl)ethanamine.

Recommended Analytical Protocols

The following sections provide detailed protocols for three recommended analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that is well-suited for the direct analysis of 2-(1-Methylpiperidin-4-yl)ethanamine, often without the need for derivatization.[3]

Principle: The analyte is separated from matrix components using reversed-phase liquid chromatography and then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides excellent selectivity and sensitivity.

Given the polar nature of the analyte, a polar or mixed-mode cation exchange SPE sorbent is recommended for sample clean-up and concentration.[4][5][6]

Protocol:

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of ultrapure water.

-

Loading: Load the pre-treated sample (dissolved in a non-polar solvent or an aqueous solution with adjusted pH to ensure the analyte is charged) onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).

-

Washing: Wash the cartridge with 3 mL of a non-polar solvent (e.g., hexane) to remove non-polar impurities, followed by 3 mL of a moderately polar solvent (e.g., ethyl acetate) to remove other impurities.

-

Elution: Elute the analyte with 2 mL of a 5% ammonium hydroxide solution in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase.

Caption: Workflow for LC-MS/MS analysis.

| Parameter | Recommended Condition | Rationale |

| LC System | UHPLC system | For fast and efficient separations. |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention for polar compounds when used with an appropriate mobile phase. |

| Mobile Phase A | 0.1% Formic acid in Water | Provides protons for efficient ionization in positive ESI mode. |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Organic solvent for elution. |

| Gradient | 5% B to 95% B over 5 minutes | A typical starting gradient; may need optimization. |

| Flow Rate | 0.3 mL/min | Appropriate for the column dimensions. |

| Column Temp. | 40 °C | For reproducible retention times. |

| Injection Vol. | 5 µL | |

| MS System | Triple Quadrupole Mass Spectrometer | Ideal for quantitative MRM analysis.[3] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen atoms in the analyte are readily protonated. |

| MRM Transitions | Q1: 143.2 -> Q3: (Proposed) 110.1, 82.1 | Precursor ion [M+H]+. Product ions are hypothetical and would need to be determined experimentally by infusing a standard of the compound. |

| Collision Energy | To be optimized for each transition |

Expected Performance: This method is expected to provide a Lower Limit of Quantification (LLOQ) in the low ng/mL range.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a polar amine like 2-(1-Methylpiperidin-4-yl)ethanamine, derivatization is mandatory to increase its volatility and thermal stability.[8]

Principle: The primary amine group of the analyte is chemically modified (derivatized) to form a less polar, more volatile, and thermally stable derivative. This derivative is then separated by gas chromatography and detected by a mass spectrometer.

Protocol:

-

Extraction: Perform an LLE or SPE as described in section 3.1.1 to isolate the analyte. Ensure the final extract is in an aprotic solvent (e.g., acetonitrile, dichloromethane).

-

Derivatization:

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

-

Caption: Workflow for GC-MS analysis after derivatization.

| Parameter | Recommended Condition | Rationale |

| GC System | Gas chromatograph with a split/splitless injector | Standard for this type of analysis. |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A common, non-polar column suitable for a wide range of compounds. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas. |

| Injector Temp. | 250 °C | Ensures complete volatilization of the derivative. |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A starting point for method development. |

| MS System | Single Quadrupole or Time-of-Flight (TOF) MS | |

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization technique for GC-MS. |

| Acquisition Mode | Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis) |

High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FLD)

For laboratories without access to mass spectrometry, HPLC with UV or fluorescence detection after pre-column derivatization is a viable alternative.[9] This approach introduces a chromophore or fluorophore onto the analyte, significantly enhancing its detectability.[10]

Principle: The primary amine of 2-(1-Methylpiperidin-4-yl)ethanamine is reacted with a derivatizing agent to form a product with strong UV absorbance or fluorescence. This derivative is then separated by reversed-phase HPLC and quantified.

OPA reacts rapidly with primary amines in the presence of a thiol to yield a highly fluorescent isoindole derivative.

Protocol:

-

Prepare OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of 0.1 M borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.

-

Derivatization Reaction:

-

In an autosampler vial, mix 100 µL of the sample (or standard) with 200 µL of the OPA reagent.

-

Allow the reaction to proceed for 2 minutes at room temperature.

-

Inject a portion of the mixture onto the HPLC system.

-

Caption: Workflow for HPLC analysis with UV/Fluorescence detection.

| Parameter | Recommended Condition | Rationale |

| HPLC System | Standard HPLC or UHPLC system | |

| Column | C18, 4.6 x 150 mm, 3.5 µm | A standard column for reversed-phase chromatography. |

| Mobile Phase A | 25 mM Sodium Phosphate Buffer, pH 7.2 | Buffered mobile phase is important for reproducible chromatography of the derivative. |

| Mobile Phase B | Acetonitrile | Organic eluent. |

| Gradient | 30% B to 80% B over 15 minutes | To be optimized based on the retention of the derivative. |

| Flow Rate | 1.0 mL/min | |

| Column Temp. | 35 °C | |

| Detector | Fluorescence Detector | Highly sensitive for the OPA derivative. |

| Excitation | 340 nm | |

| Emission | 455 nm |

Method Validation Considerations

All proposed methods must be fully validated according to ICH guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-